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Compound of Interest

Compound Name: N-Butyryl-N'-cinnamyl-piperazine

Cat. No.: B1231057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the identity of N-Butyryl-N'-
cinnamyl-piperazine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS). The following sections detail the predicted and experimental data for the target

compound, alongside experimentally determined data for relevant analogues, to offer a

comprehensive reference for its structural elucidation.

Spectroscopic Data Comparison
To definitively identify N-Butyryl-N'-cinnamyl-piperazine, a comparison of its ¹H NMR, ¹³C

NMR, and mass spectra with those of known, structurally related compounds is essential. The

tables below summarize the expected chemical shifts and mass-to-charge ratios for N-Butyryl-
N'-cinnamyl-piperazine and its analogues, 1-cinnamylpiperazine and 1-butyrylpiperazine.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)
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Assignment

N-Butyryl-N'-

cinnamyl-piperazine

(Predicted)

1-

Cinnamylpiperazine

(Experimental)[1]

1-Butyrylpiperazine

(Predicted)

Butyryl-CH₃ ~0.95 ppm (t, 3H) - ~0.94 ppm (t, 3H)

Butyryl-CH₂ ~1.65 ppm (sext, 2H) - ~1.63 ppm (sext, 2H)

Butyryl-C(O)CH₂ ~2.30 ppm (t, 2H) - ~2.28 ppm (t, 2H)

Piperazine-H (N-

Butyryl side)

~3.45-3.65 ppm (m,

4H)
-

~3.40-3.60 ppm (m,

4H)

Piperazine-H (N-

Cinnamyl side)

~2.45-2.65 ppm (m,

4H)

~2.50-2.70 ppm (m,

4H)
-

Cinnamyl-CH₂ ~3.15 ppm (d, 2H) ~3.18 ppm (d, 2H) -

Cinnamyl-CH= ~6.25 ppm (dt, 1H) ~6.28 ppm (dt, 1H) -

Cinnamyl-=CH-Ph ~6.50 ppm (d, 1H) ~6.53 ppm (d, 1H) -

Aromatic-H
~7.20-7.40 ppm (m,

5H)

~7.20-7.40 ppm (m,

5H)
-

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)
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Assignment

N-Butyryl-N'-

cinnamyl-piperazine

(Predicted)

1-

Cinnamylpiperazine

(Experimental)[1]

1-Butyrylpiperazine

(Predicted)

Butyryl-CH₃ ~13.8 ppm - ~13.9 ppm

Butyryl-CH₂ ~18.5 ppm - ~18.6 ppm

Butyryl-C(O)CH₂ ~36.0 ppm - ~36.2 ppm

Butyryl-C=O ~172.5 ppm - ~172.8 ppm

Piperazine-C (N-

Butyryl side)
~42.0, ~47.0 ppm - ~41.5, ~46.5 ppm

Piperazine-C (N-

Cinnamyl side)
~53.0 ppm ~53.5 ppm -

Cinnamyl-CH₂ ~61.5 ppm ~61.8 ppm -

Cinnamyl-CH= ~126.0 ppm ~126.3 ppm -

Cinnamyl-=CH-Ph ~133.0 ppm ~133.5 ppm -

Aromatic-C
~126.5, ~127.8,

~128.6, ~136.8 ppm

~126.4, ~127.6,

~128.5, ~137.0 ppm
-

Table 3: Comparative Mass Spectrometry Data (Predicted and Experimental)

Compound Molecular Weight Predicted [M+H]⁺
Key Fragmentation

Ions (Predicted)

N-Butyryl-N'-cinnamyl-

piperazine
272.40 g/mol 273.20

117 (Cinnamyl), 85

(Butyryl), 155

(Piperazine-Butyryl),

201 (M-Butyryl)

1-Cinnamylpiperazine 202.30 g/mol 203.16
117 (Cinnamyl), 85

(Piperazine)

1-Butyrylpiperazine 156.22 g/mol 157.14
85 (Butyryl), 71

(Piperazine)
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer.

Parameters:

Pulse Program: Standard single-pulse (zg30).

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Acquisition Time: 4.0 s.

Spectral Width: 20 ppm.

Processing:

Apply a 0.3 Hz line broadening exponential window function.

Manually phase and baseline correct the spectrum.

Calibrate the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer.

Parameters:
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Pulse Program: Proton-decoupled (zgpg30).

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Acquisition Time: 1.5 s.

Spectral Width: 240 ppm.

Processing:

Apply a 1.0 Hz line broadening exponential window function.

Manually phase and baseline correct the spectrum.

Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:

Prepare a 1 mg/mL stock solution of the sample in methanol.

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water

containing 0.1% formic acid.

2. Mass Spectrometry:

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Parameters:

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.
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Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 600 L/hr.

Mass Range: m/z 50-500.

Data Acquisition:

Acquire data in full scan mode. For fragmentation analysis, perform tandem MS (MS/MS)

on the protonated molecular ion ([M+H]⁺).

Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the confirmation of the chemical

identity of N-Butyryl-N'-cinnamyl-piperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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